Metabolic pathways of all-trans-retinoic acid and 3-Methyl-4-oxoretinoic acid
Metabolic pathways of all-trans-retinoic acid and 3-Methyl-4-oxoretinoic acid
An In-Depth Technical Guide to the Metabolic Pathways of All-trans-Retinoic Acid and Synthetic Analogs
Executive Summary
All-trans-retinoic acid (ATRA), the biologically active metabolite of vitamin A, is a critical signaling molecule that governs a vast array of physiological processes, including embryonic development, cellular differentiation, and immune function.[1][2] Its potent activity necessitates a tightly regulated metabolic homeostasis, as both excesses and deficiencies can lead to severe pathological conditions.[1][3] This regulation is primarily achieved through a sophisticated network of biosynthetic and catabolic enzymes. The therapeutic potential of ATRA, particularly in oncology, is often hampered by its rapid, self-induced catabolism, a challenge that has spurred the development of synthetic retinoids designed for greater metabolic stability.[4][5]
This technical guide provides a comprehensive overview of the metabolic pathways governing ATRA. It further explores the metabolic considerations for synthetic analogs, using the structural features of 4-oxo-retinoic acid and the hypothetical compound 3-Methyl-4-oxoretinoic acid as a framework to discuss strategies in drug design aimed at overcoming metabolic instability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and field-proven experimental protocols for investigating retinoid metabolism.
The Metabolic Landscape of All-trans-Retinoic Acid (ATRA)
The biological impact of ATRA is strictly dependent on its concentration within target tissues.[3] This concentration is dynamically controlled by the balance between its synthesis from retinol and its irreversible oxidative catabolism.
Biosynthesis: The Two-Step Conversion from Retinol
ATRA is not directly obtained from the diet in significant amounts but is synthesized intracellularly from its precursor, all-trans-retinol (Vitamin A).[6] This conversion is a sequential two-step oxidation process:
-
Retinol to Retinaldehyde: The first and often rate-limiting step is the oxidation of all-trans-retinol to all-trans-retinaldehyde.[7] This reaction is primarily catalyzed by alcohol dehydrogenases, with retinol dehydrogenase 10 (RDH10) being a key enzyme in this process.[8]
-
Retinaldehyde to Retinoic Acid: The second step involves the irreversible oxidation of all-trans-retinaldehyde to all-trans-retinoic acid. This is carried out by a family of retinaldehyde dehydrogenases (RALDHs), namely ALDH1A1, ALDH1A2, and ALDH1A3, which exhibit tissue-specific expression patterns to control ATRA synthesis in a spatiotemporal manner.[1][3][9]
Catabolism: The Cytochrome P450-Mediated Clearance
The rapid clearance of ATRA is essential for terminating its signal and preventing toxicity. This process is predominantly mediated by a specific family of cytochrome P450 (CYP) enzymes.[4][10]
The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are considered the primary drivers of ATRA catabolism.[3][10] These enzymes exhibit high affinity and specificity for ATRA, with Km values in the nanomolar range, which closely matches the physiological concentrations of ATRA in tissues.[9] The primary metabolic reaction is the hydroxylation of the β-ionone ring at the C-4 position, producing 4-hydroxy-ATRA (4-OH-RA).[3][8]
A crucial aspect of this regulation is that ATRA itself is a potent inducer of CYP26A1 gene expression, creating a powerful negative feedback loop.[10][11] When ATRA levels rise, the cell responds by synthesizing more of the enzyme responsible for its degradation. This auto-induction of metabolism is a significant clinical challenge, leading to decreased drug exposure and acquired resistance during prolonged ATRA therapy.[4][5]
While the CYP26 family is the most specific, other ubiquitously expressed CYPs, such as CYP3A4 and CYP2C8, can also metabolize ATRA to 4-OH-RA.[9][12] However, their affinity for ATRA is approximately 1000-fold lower than that of CYP26 enzymes.[9] Consequently, their contribution to overall ATRA clearance is considered minor under physiological conditions but may become relevant in specific contexts, such as high-dose pharmacotherapy or in tissues with low CYP26 expression.
Key Metabolites and Their Biological Fates
The oxidative metabolism of ATRA generates a series of progressively more polar metabolites destined for elimination.
-
4-hydroxy-ATRA (4-OH-RA): The initial product of CYP26 activity.[13]
-
4-oxo-ATRA: 4-OH-RA can be further oxidized, often by the same CYP26 enzymes, to form 4-oxo-ATRA.[11][14] This metabolite is generally considered less active than ATRA and part of the elimination pathway.[4] However, some studies suggest 4-oxo-RA can act as a potent and specific agonist for the retinoic acid receptor beta (RARβ), indicating it may have unique biological roles, such as in the maintenance of hematopoietic stem cells.[11]
-
Other Oxidized Metabolites: Further oxidation can occur at other positions, such as C-18, to generate metabolites like 18-hydroxy-ATRA.[8] These polar compounds can undergo subsequent Phase II metabolism, such as glucuronidation, to enhance their water solubility for excretion.[15]
Visualization of the ATRA Metabolic Pathway
Caption: Metabolic pathway of all-trans-retinoic acid (ATRA).
Metabolism of Synthetic Retinoids: The Quest for Stability
The clinical utility of ATRA is limited by its pharmacokinetic profile. A primary goal in medicinal chemistry is to design synthetic retinoids (retinoid analogs) that retain the desired biological activity of ATRA but exhibit improved metabolic stability, leading to a longer half-life and more consistent therapeutic exposure.
Rationale for Analog Development
While public literature on the specific metabolism of "3-Methyl-4-oxoretinoic acid" is not available, its name implies a structure designed to resist metabolic degradation. The strategy of modifying the β-ionone ring is a classic approach to block or hinder the action of CYP26 enzymes. By methylating the ring (at C-3) and pre-oxidizing the primary site of attack (C-4), such a compound would theoretically be a poor substrate for the hydroxylating CYP26 enzymes.
Comparative Metabolic Fate: ATRA vs. a Stabilized Analog
We can contrast the known pathway of ATRA with the predicted fate of a metabolically stabilized analog.
-
ATRA: Rapidly hydroxylated at the C-4 position by CYP26, initiating a cascade of degradation.
-
3-Methyl-4-oxoretinoic acid (Hypothetical): The C-4 position is already oxidized to a ketone, preventing the initial and rate-limiting 4-hydroxylation step. The presence of a methyl group at C-3 could further provide steric hindrance, discouraging enzymatic interaction with the ring structure. This would force metabolism down alternative, slower pathways or significantly reduce the overall rate of clearance.
This principle is clinically validated by drugs like Liarozole, which is not a retinoid but an imidazole-based inhibitor of CYP26.[4] By blocking ATRA metabolism, Liarozole can effectively increase the endogenous levels and therapeutic efficacy of ATRA.[4][9]
Visualization of Comparative Catabolism
Caption: Comparison of ATRA vs. a hypothetical stabilized analog.
Methodologies for Studying Retinoid Metabolism
A robust understanding of a retinoid's metabolic profile requires a combination of in vitro models and highly sensitive analytical techniques.
In Vitro Models: Mechanistic Interrogation
The causality behind metabolic transformations is best established using controlled in vitro systems. The choice of system depends on the question being asked.
-
Liver Microsomes: As the liver is the primary site of drug metabolism, liver microsomes (which contain a high concentration of CYP enzymes) are the standard tool for an initial assessment of metabolic stability.[16][17]
-
Recombinant Enzymes: To identify the specific CYP isoforms responsible for metabolism (e.g., CYP26A1 vs. CYP3A4), the compound is incubated with individual, recombinantly expressed CYP enzymes. This approach provides definitive evidence of which enzymes are involved.[12]
This protocol serves as a self-validating system to determine the rate of disappearance of a parent compound.
-
Preparation: Prepare a stock solution of the test retinoid (e.g., ATRA) in a suitable organic solvent (e.g., ethanol or DMSO). All procedures must be performed under yellow light to prevent photo-isomerization.
-
Reaction Mixture: In a microcentrifuge tube on ice, combine phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL final concentration), and the test retinoid (e.g., 1 µM final concentration).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (cofactor essential for CYP activity). A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The internal standard is crucial for correcting for variations in sample processing and instrument response.
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the compound's intrinsic clearance.
Analytical Quantification: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying retinoids and their metabolites in complex biological matrices due to its exceptional sensitivity and specificity.[18][19][20]
-
Sample Collection: Collect blood in tubes containing an anticoagulant and protect from light immediately. Centrifuge to separate plasma and store at -80°C until analysis.
-
Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins (Protein Precipitation - PPT). For hyperlipidemic samples, a liquid-liquid extraction (LLE) with solvents like ethyl acetate/hexane may be required for better recovery.[18][20]
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 HPLC column.[18][21]
-
Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape and ionization efficiency.[22]
-
The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. This involves selecting the specific mass-to-charge ratio (m/z) of the parent ion, fragmenting it, and then monitoring for a specific fragment ion. This highly selective process filters out background noise and allows for accurate quantification even at sub-ng/mL levels.[18][19]
-
Visualization of the Experimental Workflow
Caption: Workflow for assessing retinoid metabolic stability.
Data Interpretation and Comparative Analysis
The data generated from these methodologies allow for a quantitative comparison of the metabolic profiles of different retinoids.
Table 1: Comparative Metabolic Features of ATRA vs. a Hypothetical Stabilized Analog
| Feature | All-trans-Retinoic Acid (ATRA) | Hypothetical 3-Methyl-4-oxoretinoic Acid | Rationale for Difference |
| Primary Catabolic Enzymes | CYP26A1, CYP26B1, CYP26C1[3] | Likely minor pathways via other CYPs | C-4 position is blocked, preventing CYP26 action. |
| Key Metabolites | 4-OH-ATRA, 4-oxo-ATRA[8][14] | Unknown; likely products of alternative, slower oxidation pathways | The primary metabolic "hotspot" has been removed. |
| Rate of Metabolism | Rapid, subject to auto-induction[4][5] | Predicted to be significantly slower | Resistance to primary catabolic enzymes. |
| Metabolite Activity | Generally reduced, though 4-oxo-RA may have specific RARβ activity[11] | Unknown, but likely inactive | Metabolism is typically a detoxification/clearance pathway. |
Conclusion and Future Directions
The metabolism of all-trans-retinoic acid is a tightly controlled and complex process, dominated by the CYP26 family of enzymes. This rapid, inducible catabolism is a key regulator of retinoid signaling but also a major obstacle to the therapeutic application of ATRA. The design of synthetic retinoids with blocked or hindered sites of metabolic attack represents a critical strategy in the development of more effective and pharmacokinetically robust drugs.
Future research will continue to focus on developing highly specific inhibitors of CYP26 enzymes and creating novel retinoid analogs with tailored metabolic profiles. Advanced analytical techniques, such as high-resolution mass spectrometry for untargeted metabolomics, will be instrumental in identifying novel metabolic pathways and understanding the complete metabolic fate of both endogenous and synthetic retinoids.[19]
References
- Palczewski, K., & Kiser, P. (n.d.). Molecular biology and analytical chemistry methods used to probe the retinoid cycle. Google Search.
- Retinoic acid - Wikipedia. (n.d.). Google Search.
- LC-MS/MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research - ThermoFisher. (n.d.). Google Search.
- Retinoic Acid Analysis Service - Creative Proteomics. (n.d.). Google Search.
- Thacher, S. M., Vasudevan, J., & Chandraratna, R. A. (2000). Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy. Current pharmaceutical design, 6(1), 21–33.
- Isoherranen, N., & Zhong, G. (2019). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Seminars in pharmacology, 35, 100523.
- Bhat, P. V., Poissant, L., Falardeau, P., & Lacroix, A. (1988). Enzymatic oxidation of all-trans retinal to retinoic acid in rat tissues. Biochemistry and cell biology = Biochimie et biologie cellulaire, 66(7), 735–740.
- LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. (2017, May 25). Google Search.
- Gudas, L. J. (2022). Retinoid metabolism: new insights in. Journal of molecular endocrinology, 68(4), R79–R91.
- Lampen, A., Meyer, S., Arnhold, T., & Nau, H. (2000). Metabolism of vitamin A and its active metabolite all-trans-retinoic acid in small intestinal enterocytes. The Journal of pharmacology and experimental therapeutics, 295(3), 979–985.
- Gu, J., Guengerich, F. P., & Hollenberg, P. F. (2018). 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism. The Journal of biological chemistry, 293(4), 1184–1193.
- (A) General scheme of retinoic acid signaling pathway and metabolism by... - ResearchGate. (n.d.). Google Search.
- Thatcher, J. E., & Isoherranen, N. (2009). The role of cytochrome P450 enzymes in retinoic acid metabolism. Expert opinion on drug metabolism & toxicology, 5(8), 875–886.
- Cullum, M. E., & Zile, M. H. (1985). Metabolism of all-trans-retinoic acid and all-trans-retinyl acetate. Demonstration of common physiological metabolites in rat small intestinal mucosa and circulation. The Journal of biological chemistry, 260(19), 10590–10596.
- All-trans-retinoic acid modulation of drug-metabolizing enzyme activities: Investigation with selective metabolic drug probes - The Ohio State University. (n.d.). Google Search.
- All trans retinoic acid and 9-cis retinoic acids are oxidized forms of - Prepp. (2025, September 8). Google Search.
- Schöttker, B., Peasey, A., Malyutina, S., Pikhart, H., Bobak, M., & Brenner, H. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 11(1), 60.
- Zhang, Q. Y., Dunbar, D., & Kaminsky, L. S. (2000). Biosynthesis of all-trans-retinoic acid from all-trans-retinol: catalysis of all-trans-retinol oxidation by human P-450 cytochromes.
- Topletz, A. R., Thatcher, J. E., Cadel, S., Tom, A., & Isoherranen, N. (2012). Stereoselective formation and metabolism of 4-hydroxy-retinoic Acid enantiomers by cytochrome p450 enzymes. The Journal of pharmacology and experimental therapeutics, 343(3), 666–675.
- Oxidation of all- trans -ROL and all- trans -DROL to the respective aldehyde - ResearchGate. (n.d.). Google Search.
- Kosian, P. A., Makynen, E. A., Ankley, G. T., & Degitz, S. J. (2003). Uptake and metabolism of all-trans retinoic acid by three native north American ranids. Toxicological sciences: an official journal of the Society of Toxicology, 74(1), 147–156.
- Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. The Biochemical journal, 388(Pt 1), 363–370.
- Andreola, F., De Luca, L. M., & Formelli, F. (2012). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in molecular biology (Clifton, N.J.), 915, 21–29.
- Lee, J., & Dzeja, P. D. (2017). Retinoic acid signaling and metabolism in heart failure. American journal of physiology.
- Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved - ResearchGate. (2025, August 6). Google Search.
- Li, Y., Hadden, T. J., & Blaner, W. S. (2010). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Biochimica et biophysica acta, 1801(9), 1008–1016.
- SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC - SAV. (n.d.). Google Search.
- In-vitro Metabolism of Retinoic Acid by Different Tissues from Male Rats | Request PDF - ResearchGate. (2025, August 10). Google Search.
- Chow, S. S., & Chow, C. K. (2004). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 12(3), 253–257.
- A comparitive study on the in vitro hepatic metabolism of retinoic acid using different species. (2025, August 6). Google Search.
- Pijnappel, W. W., Hendriks, H. F., Folkers, G. E., van den Brink, C. E., Dekker, E. J., Edelenbosch, C., van der Saag, P. T., & Durston, A. J. (1993). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors.
- Gudas, L. J. (2022). Retinoid Metabolism: New Insights. Journal of molecular endocrinology, 68(4), R79–R91.
- Haensel, D., Jin, S., & Enerbäck, S. (2020). A multiomics analysis identifies retinol metabolism in fibroblasts as a key pathway in wound healing. JCI insight, 5(13), e135736.
- Zhong, G., & Isoherranen, N. (2019).
- Tsurumi, H., Morii, T., & Yamada, T. (1996). 4-oxo retinoic acid for refractory acute promyelocytic leukemia in children with all-trans retinoic acid.
- Napoli, J. L. (1996). RETINOIC ACID SYNTHESIS AND DEGRADATION. FASEB journal: official publication of the Federation of American Societies for Experimental Biology, 10(9), 993–1001.
- Napoli, J. L. (1993). Retinoic acid biosynthesis and metabolism. FASEB journal: official publication of the Federation of American Societies for Experimental Biology, 7(1), 13–20.
- Improved Outcomes With Retinoic Acid and Arsenic Trioxide Compared With Retinoic Acid and Chemotherapy in Non-High-Risk Acute Promyelocytic Leukemia: Final Results of the Randomized Italian-German APL0406 Trial - ResearchGate. (2025, August 7). Google Search.
Sources
- 1. Retinoic acid - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. Study on Cytochrome P-450 Dependent Retinoic Acid Metabolism and its Inhibitors as Potential Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. All trans retinoic acid and 9-cis retinoic acids are oxidized forms of [prepp.in]
- 7. Biosynthesis of all-trans-retinoic acid from all-trans-retinol: catalysis of all-trans-retinol oxidation by human P-450 cytochromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective formation and metabolism of 4-hydroxy-retinoic Acid enantiomers by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-Desaturation of retinoic acid by cytochrome P450 27C1 prevents P450-mediated catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of vitamin A and its active metabolite all-trans-retinoic acid in small intestinal enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism of all-trans-retinoic acid and all-trans-retinyl acetate. Demonstration of common physiological metabolites in rat small intestinal mucosa and circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jfda-online.com [jfda-online.com]
- 22. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
